Tert-butyl 3-amino-benzofuran-2-carboxylate
Description
Tert-butyl 3-amino-benzofuran-2-carboxylate (CAS 1214994-67-8, molecular formula C₁₃H₁₅NO₃, molecular weight 233.26 g/mol) is a benzofuran derivative featuring a tert-butyl ester group and a primary amino substituent at the 3-position of the benzofuran core . This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly for constructing heterocyclic scaffolds or as a precursor for protecting-group strategies.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)11-10(14)8-6-4-5-7-9(8)16-11/h4-7H,14H2,1-3H3 |
InChI Key |
HUIMOVQLMZXKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2O1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core . Subsequent reactions introduce the tert-butyl ester and amino functionalities under controlled conditions.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-benzofuran-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Tert-butyl 3-amino-benzofuran-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, thereby modulating their function. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation .
Comparison with Similar Compounds
Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate (CAS 19717-25-0)
Molecular Structure and Key Features
- Molecular Formula: C₁₆H₁₉NO₅
- Molecular Weight : 305.33 g/mol
- Functional Groups: Ethyl ester at the 2-position and a Boc (tert-butoxycarbonyl)-protected amino group at the 3-position .
| Property | Tert-butyl 3-amino-benzofuran-2-carboxylate | Ethyl 3-(Boc-amino)benzofuran-2-carboxylate |
|---|---|---|
| Molecular Weight | 233.26 g/mol | 305.33 g/mol |
| Ester Group | Tert-butyl (bulky, hydrophobic) | Ethyl (smaller, less steric hindrance) |
| Amino Group | Free primary amine (-NH₂) | Boc-protected (-NHCO₂tBu) |
| Solubility | Lower polarity due to tert-butyl group | Moderate polarity; Boc group adds hydrophobicity |
| Stability | Stable under acidic conditions | Boc group labile under acidic conditions |
| Deprotection Conditions | Requires strong acids (e.g., TFA) | Acid-sensitive; Boc removed with mild acids |
Stability and Reactivity
- Tert-butyl Ester Stability : The tert-butyl group confers resistance to hydrolysis under basic conditions, unlike ethyl esters, which may undergo saponification. However, tert-butyl esters are cleaved efficiently with strong acids like trifluoroacetic acid (TFA) .
- Amino Group Reactivity: The unprotected amino group in the target compound is highly reactive, enabling conjugation with electrophiles (e.g., ketones, aldehydes). In contrast, the Boc-protected analog requires acidic deprotection (e.g., HCl/dioxane) to liberate the amine .
- Thermal Stability : Tert-butyl esters generally exhibit higher thermal stability due to steric hindrance, reducing decomposition risks during high-temperature reactions compared to smaller esters .
Biological Activity
Tert-butyl 3-amino-benzofuran-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, efficacy in various biological contexts, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a benzofuran scaffold characterized by the fusion of a benzene ring and a furan ring. The presence of a tert-butyl ester group and an amino group enhances its solubility and reactivity, making it a valuable candidate for pharmaceutical applications. The compound's structural uniqueness contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes, which is crucial for its antitumor activity.
- Receptor Modulation : Interaction with specific receptors on cell surfaces could alter signal transduction pathways, influencing cellular responses.
Biological Activities
This compound has demonstrated several notable biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Antitumor Activity : Research shows that compounds with similar structures have exhibited potent antitumor effects. For instance, derivatives of benzofuran have been linked to antiproliferative activity against various cancer cell lines .
- Anti-inflammatory Effects : The inhibition of the 5-lipoxygenase enzyme system suggests potential applications in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
The following table summarizes the key features of this compound compared to related compounds:
| Compound Name | Key Features |
|---|---|
| 3-Amino-6-bromo-benzofuran-2-carboxylic acid | Lacks the tert-butyl ester group; may affect solubility and reactivity. |
| Tert-butyl 3-amino-benzofuran-2-carboxylic acid | Similar structure but lacks bromine; potentially different biological activity. |
| Tert-butyl 3-amino-6-bromo-benzofuran-2-carboxylate | Contains both bromine and tert-butyl groups; unique due to its combination of functional groups. |
The structural diversity among these compounds contributes to their distinct properties and biological activities, emphasizing the importance of functional groups in modulating pharmacological effects.
Case Studies
- Antitumor Efficacy : A study evaluated the antiproliferative potency of various benzofuran derivatives, finding that certain analogs exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective cancer treatments .
- Antimicrobial Studies : Research conducted on the antimicrobial activity of benzofuran derivatives revealed that this compound showed promising results against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
